molecular formula C17H19N3O B029235 8-Hydroxy Mirtazapine CAS No. 102335-57-9

8-Hydroxy Mirtazapine

Cat. No.: B029235
CAS No.: 102335-57-9
M. Wt: 281.35 g/mol
InChI Key: DAWYIZBOUQIVNX-UHFFFAOYSA-N
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Description

IOWH032 is a novel, low-molecular-weight compound developed as an anti-secretory agent for the treatment of cholera toxin-induced secretory diarrhea. It acts via inhibition of the cystic fibrosis transmembrane conductance regulator chloride channel . This compound has been investigated for its potential to reduce fluid and electrolyte loss in cases of secretory diarrhea .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

8-Hydroxy Mirtazapine is predominantly metabolized to 8-hydroxy analogues, which are then conjugated with glucuronic acid or, to a minor extent, with sulphuric acid . The enzymes involved in this process include cytochrome P450 (CYP) 2D6 and CYP3A4 .

Cellular Effects

This compound has been shown to have potent antioxidative, anti-inflammatory, and anti-apoptotic bioactivities . These effects can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with noradrenergic and specific serotonergic systems . This interaction is thought to contribute to its antidepressant effects .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, it has been shown to decrease levels of malondialdehyde (MDA), myeloperoxidase (MPO), nitric oxide (NO), and 8-hydroxy-2 deoxyguanine, while effectively increasing glutathione (GSH), glutathione peroxidase (GPx), and superoxide dismutase (SOD) levels .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, in a study involving rats, Mirtazapine was administered at 2 and 10 mg/kg orally and 2 mg/kg intravenously . The plasma concentration of this compound was undetectable, suggesting that the dosage may affect its bioavailability .

Metabolic Pathways

This compound is involved in metabolic pathways mediated by the CYP2D6 and CYP3A4 isoenzymes . These enzymes play a crucial role in its biotransformation to 8-hydroxy analogues .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It binds to plasma proteins in a nonspecific and reversible way . The absolute bioavailability of this compound is approximately 50%, mainly because of gut wall and hepatic first-pass metabolism .

Chemical Reactions Analysis

IOWH032 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

IOWH032 has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

IOWH032 is unique in its ability to inhibit the cystic fibrosis transmembrane conductance regulator chloride channel with high potency. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and specific effects on chloride channel inhibition .

Properties

IUPAC Name

5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-19-6-7-20-16(11-19)15-5-3-2-4-12(15)8-13-9-14(21)10-18-17(13)20/h2-5,9-10,16,21H,6-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWYIZBOUQIVNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467650
Record name 8-Hydroxy Mirtazapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102335-57-9
Record name 8-Hydroxymirtazapine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102335579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Hydroxy Mirtazapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-HYDROXYMIRTAZAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZE1T7L9SL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 8-hydroxymirtazapine in the metabolism of mirtazapine?

A: 8-Hydroxymirtazapine is a major metabolite of the antidepressant drug mirtazapine. It is formed through the 8-hydroxylation metabolic pathway of mirtazapine, primarily mediated by the cytochrome P450 (CYP) enzyme system, specifically CYP3A4. [, , , ] You can find more detailed information on mirtazapine metabolism within the provided research abstracts.

Q2: How do the plasma concentrations of 8-hydroxymirtazapine compare to those of mirtazapine and its other metabolites?

A: Studies indicate that 8-hydroxymirtazapine typically circulates at lower plasma concentrations than both mirtazapine and its other main metabolite, N-desmethylmirtazapine. [, ] One study in Japanese psychiatric patients found the median plasma level of 8-hydroxymirtazapine to be 1.42 nmol/L, significantly lower than the 92.71 nmol/L and 44.96 nmol/L observed for mirtazapine and N-desmethylmirtazapine, respectively. []

Q3: What is the significance of glucuronidation in the metabolism of 8-hydroxymirtazapine?

A: 8-Hydroxymirtazapine undergoes extensive glucuronidation, resulting in the formation of 8-hydroxy-mirtazapine glucuronide (8-OH-MIR-G). This conjugation reaction plays a crucial role in facilitating the elimination of 8-hydroxymirtazapine from the body. [] In a study on Japanese patients, the plasma concentration of 8-OH-MIR-G was found to be approximately 59.5 times higher than that of unconjugated 8-hydroxymirtazapine, highlighting the significant contribution of glucuronidation to its clearance. []

Q4: Are there any analytical methods available for the enantioselective determination of mirtazapine and its metabolites, including 8-hydroxymirtazapine?

A4: Yes, several analytical techniques have been developed for the enantioselective separation and quantification of mirtazapine, N-desmethylmirtazapine, and 8-hydroxymirtazapine. These methods include:

  • Solid-phase microextraction coupled with capillary electrophoresis (CE) and liquid chromatography-mass spectrometry (LC-MS): This approach enables the determination of enantiomeric ratios and concentrations in human urine samples. [, ]
  • Enantioselective HPLC with fluorescence detection: This method allows for the quantification of mirtazapine and its metabolites in plasma and urine samples. []
  • Chiral LC-MS: This technique facilitates the simultaneous analysis of R-(-)- and S-(+)-enantiomers of mirtazapine, N-desmethylmirtazapine, and 8-hydroxymirtazapine in plasma. []
  • Capillary electrophoresis with acetonitrile field-amplified sample stacking: This method allows for the simultaneous enantioselective separation of mirtazapine and its metabolites in vitro and in vivo. []
  • Nano-liquid chromatography with UV-absorption and mass spectrometric detection: This technique allows for the separation and identification of mirtazapine enantiomers and its metabolites in serum samples. []
  • Chiral CEC (capillary electrochromatography): This method allows for the simultaneous enantioseparation of mirtazapine and its main metabolites in human urine samples. []

Q5: What factors can influence the metabolism of mirtazapine and the formation of 8-hydroxymirtazapine?

A5: Several factors can potentially affect mirtazapine metabolism, impacting the formation of 8-hydroxymirtazapine:

  • Genetic polymorphisms: Variations in genes encoding CYP enzymes, particularly CYP3A4, can influence individual metabolic capacity and potentially affect 8-hydroxymirtazapine formation. []
  • Drug-drug interactions: Co-administration of medications that inhibit or induce CYP enzymes, such as fluoxetine, thioridazine, and fluvoxamine, can alter mirtazapine metabolism and potentially influence 8-hydroxymirtazapine levels. [, ]
  • Lifestyle factors: Smoking has been associated with altered plasma concentrations of mirtazapine, potentially impacting its metabolic profile. []

Q6: What model systems are used to study the metabolism of mirtazapine?

A6: Researchers utilize various models to investigate mirtazapine metabolism, including:

  • Microbial models: Cunninghamella elegans, a fungus, serves as a microbial model for mammalian metabolism. This model demonstrated the ability to produce both known mammalian metabolites and novel metabolites of mirtazapine, making it valuable for studying its metabolic pathways. []
  • Perfused liver models: The isolated perfused rat liver model enables the study of drug pharmacokinetics, including the metabolism of mirtazapine and the formation of metabolites like 8-hydroxymirtazapine and N-desmethylmirtazapine in a controlled environment. [, , ]

Q7: Are there any known inhibitors of mirtazapine metabolism?

A: Yes, studies using the isolated perfused rat liver model have shown that Ecstasy (MDMA) can inhibit the metabolism of mirtazapine. [, ] This finding highlights the potential for drug-drug interactions involving mirtazapine.

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